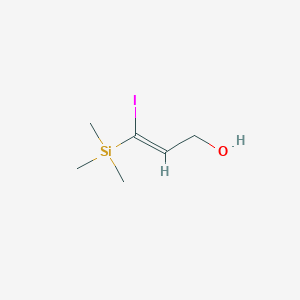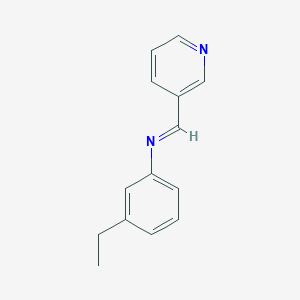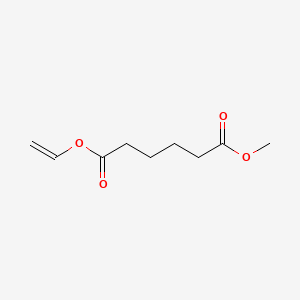
H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH is a synthetic peptide composed of the amino acids cysteine, valine, and leucine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique sequence and structure of this peptide make it a subject of study for its biochemical properties and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, in this case, cysteine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and consistency. Additionally, high-performance liquid chromatography (HPLC) is employed for purification to ensure the final product’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Functional groups on the peptide can be substituted with other chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as alkylating agents, can be used to modify the peptide.
Major Products Formed
Disulfide Bonds: Oxidation of cysteine residues leads to the formation of disulfide bonds, which can stabilize the peptide structure.
Modified Peptides: Substitution reactions can result in peptides with altered properties and functionalities.
Aplicaciones Científicas De Investigación
H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial activity or as a drug delivery vehicle.
Industry: Utilized in the development of new materials and biotechnological applications.
Mecanismo De Acción
The mechanism of action of H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways. The presence of cysteine residues allows for the formation of disulfide bonds, which can affect the peptide’s stability and activity.
Comparación Con Compuestos Similares
Similar Compounds
H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-NH2: Similar structure but with an amide group at the C-terminus.
H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OCH3: Similar structure but with a methoxy group at the C-terminus.
Uniqueness
H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH is unique due to its specific sequence and the presence of free carboxyl and thiol groups. These functional groups allow for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C23H41N5O6S2 |
|---|---|
Peso molecular |
547.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(4S,7S)-7-amino-6-oxo-1,2,5-dithiazocane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C23H41N5O6S2/c1-11(2)7-15(20(30)26-16(23(33)34)8-12(3)4)25-22(32)18(13(5)6)28-21(31)17-10-36-35-9-14(24)19(29)27-17/h11-18H,7-10,24H2,1-6H3,(H,25,32)(H,26,30)(H,27,29)(H,28,31)(H,33,34)/t14-,15-,16+,17-,18+/m1/s1 |
Clave InChI |
MDPCXVXHYJDVHV-SFFUCWETSA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]1CSSC[C@H](C(=O)N1)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C1CSSCC(C(=O)N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



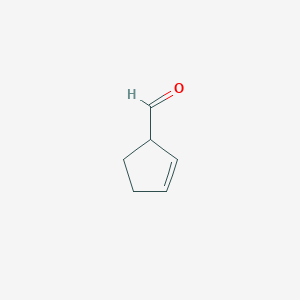
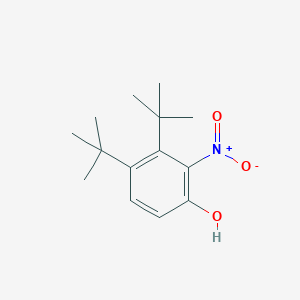
![(3R,4aS,7R,8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B13833511.png)
